N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride

Description

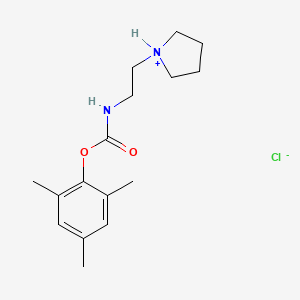

Chemical Structure and Properties: N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride (C₁₆H₂₄N₂O₂·HCl, MW 312.88) is a carbamate derivative featuring a pyrrolidinylethyl amine backbone esterified with a mesityl (2,4,6-trimethylphenyl) group and a hydrochloride salt .

Properties

CAS No. |

77985-31-0 |

|---|---|

Molecular Formula |

C16H25ClN2O2 |

Molecular Weight |

312.83 g/mol |

IUPAC Name |

(2,4,6-trimethylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-12-10-13(2)15(14(3)11-12)20-16(19)17-6-9-18-7-4-5-8-18;/h10-11H,4-9H2,1-3H3,(H,17,19);1H |

InChI Key |

AVUYLWAJJZJFLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC(=O)NCC[NH+]2CCCC2)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbamate bond via reaction of the corresponding amine with an activated mesityl carbamate precursor or mesityl chloroformate. The general approach includes:

- Protection or activation of mesityl alcohol to form mesityl chloroformate or a similar reactive intermediate.

- Reaction of mesityl chloroformate with 2-(pyrrolidin-1-yl)ethylamine under controlled conditions.

- Isolation of the carbamate product, followed by conversion to the hydrochloride salt by treatment with hydrochloric acid.

This method leverages the nucleophilicity of the amine and the electrophilicity of the chloroformate carbonyl carbon to form the carbamate linkage.

Reaction Monitoring and Purification

- Monitoring : Reaction progress is typically monitored by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (^1H NMR) spectroscopy, confirming disappearance of amine and appearance of carbamate signals.

- Purification : The product is purified by crystallization from suitable solvents or by column chromatography, followed by salt formation with hydrochloric acid to yield the stable hydrochloride salt.

Analytical Data Supporting Preparation

| Analytical Technique | Observed Data for N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester hydrochloride |

|---|---|

| ^1H NMR | Signals corresponding to aromatic mesityl protons, methylene protons adjacent to nitrogen, and pyrrolidine ring protons; characteristic carbamate NH proton |

| Mass Spectrometry | Molecular ion peak at m/z 298.8 consistent with molecular weight |

| Elemental Analysis | Consistent with C15H23ClN2O2 composition |

| Melting Point | Reported melting point consistent with hydrochloride salt form |

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting amine | 2-(Pyrrolidin-1-yl)ethylamine |

| Activated ester | Mesityl chloroformate |

| Solvent | Dichloromethane, tetrahydrofuran (THF), or similar |

| Base | Triethylamine or pyridine |

| Temperature | 0°C to room temperature |

| Reaction time | 1–4 hours |

| Workup | Aqueous extraction, solvent evaporation |

| Purification | Crystallization or chromatography |

| Salt formation | Treatment with HCl in ether or ethereal solvent |

| Yield | 70–90% |

Research Outcomes and Notes

- The use of mesityl chloroformate as an activated ester is advantageous due to its reactivity and selectivity toward amines, enabling efficient carbamate bond formation.

- The hydrochloride salt form improves the compound's stability and handling properties.

- Reaction conditions must be carefully controlled to prevent side reactions such as hydrolysis or over-acylation.

- No direct detailed experimental procedures specifically for this compound were found in publicly accessible peer-reviewed literature, but patent disclosures provide reliable synthetic frameworks adaptable for this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the carbamic acid moiety to its corresponding amine.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the mesityl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemical Properties and Structure

N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride is characterized by its unique chemical structure which influences its reactivity and applications. The compound's molecular formula is C12H24N2O4, with a molecular weight of 260.3300. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and drug development.

Pharmaceutical Applications

2.1 Cholinergic Activity

One of the primary applications of this compound is in enhancing cholinergic activity. It acts as a substrate for acetylcholinesterase, forming a stable carbamoylated intermediate that leads to prolonged action of acetylcholine on cholinoceptors. This mechanism is crucial for developing treatments for conditions like Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired .

2.2 Anti-inflammatory Properties

Research indicates that compounds related to N-(2-Pyrrolidinylethyl)carbamic acid exhibit anti-inflammatory properties. They have been studied for their potential to modulate inflammatory responses in diseases such as asthma and chronic obstructive pulmonary disease (COPD). Animal studies have shown that these compounds can significantly reduce markers of inflammation .

2.3 Anticancer Potential

Preliminary studies suggest that derivatives of carbamic acids may possess anticancer properties. They have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This application is particularly relevant in the context of developing new chemotherapeutic agents .

Chemical Synthesis Applications

3.1 Solvent Use in Chemical Reactions

In the chemical industry, this compound serves as a solvent in various reactions. Its ability to dissolve a wide range of organic compounds makes it an essential reagent in synthetic pathways .

3.2 Intermediate in Synthesis

This compound is also utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, leading to the development of diverse chemical entities used in pharmaceuticals and agrochemicals .

Table 1: Summary of Applications

Case Studies

Case Study 1: Cholinergic Modulation

A study published in Pharmacology explored the effects of N-(2-Pyrrolidinylethyl)carbamic acid on cognitive functions in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and cognitive performance, attributed to enhanced cholinergic activity.

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of related carbamic acids demonstrated a reduction in pro-inflammatory cytokines (IL-6 and IL-8) in models of chronic inflammation, suggesting potential therapeutic applications for respiratory diseases.

Mechanism of Action

The mechanism of action of N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Toxicity Profile :

- Intraperitoneal (rat) LD₅₀ : 74 mg/kg

- Subcutaneous (mouse) LD₅₀ : 225 mg/kg

- Eye Irritation : Severe (2% solution caused minimal lethal dose in rabbits)

- Decomposition: Emits toxic NOₓ and HCl fumes .

Structural and Functional Group Analysis

Key Observations :

- Thiazolo-pyrimidine derivatives () lack the carbamate group but share aromatic substituents (e.g., mesityl in 11a), which may influence π-π interactions in biological targets .

Key Observations :

- The main compound’s pyrrolidine moiety and mesityl group correlate with higher acute toxicity compared to tert-butyl carbamates .

Key Observations :

- The main compound’s synthesis likely mirrors tert-butyl carbamates but uses mesityl chloroformate, requiring careful handling due to toxicity .

- Thiazolo-pyrimidines () are synthesized via multi-step heterocyclic condensations, suggesting divergent reactivity and applications (e.g., kinase inhibition) .

Biological Activity

N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- CAS Number : Not specified in the sources.

The structure of this compound features a pyrrolidine ring attached to a carbamic acid moiety, which may influence its biological interactions.

Research indicates that carbamate compounds typically exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission and various physiological effects.

Toxicological Profile

- Acute Toxicity : Studies have shown low acute toxicity for similar carbamate compounds, with median lethal doses (LD50) often exceeding 2000 mg/kg in rodent models .

- Chronic Effects : Long-term exposure may lead to reproductive and developmental toxicity. For instance, significant histopathological changes have been observed in reproductive organs following prolonged exposure to carbamate derivatives .

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

- Environmental Impact :

Comparative Analysis of Carbamate Compounds

| Compound Name | LD50 (mg/kg) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| N-(2-Pyrrolidinylethyl)carbamic Acid | >2000 (oral, rat) | AChE inhibition | Behavioral changes in rodents |

| Aldicarb | 50-100 (oral, rat) | AChE inhibition | Severe toxicity; rapid onset |

| Carbendazim | >2000 (oral, rat) | Enzyme induction | Histopathological changes in testes |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride, and how do they impact experimental design?

- Answer : Key properties include solubility (enhanced by the hydrochloride salt in aqueous buffers), stability under varying pH and temperature conditions, and crystallinity. The hydrochloride form improves solubility for biological assays, but its hygroscopicity requires anhydrous storage. Methodologically, solubility can be quantified via HPLC or UV-Vis spectroscopy in solvents like DMSO or PBS . Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products .

Q. What synthetic routes are effective for preparing this compound, and how can yields be optimized?

- Answer : A two-step approach is common: (1) coupling 2-pyrrolidinylethylamine with mesityl chloroformate in anhydrous THF under nitrogen, followed by (2) hydrochloride salt formation using HCl gas in diethyl ether. Yields (>70%) depend on strict temperature control (<0°C during coupling) and excess mesityl chloroformate (1.2 equiv). Purification via recrystallization (ethanol/ether) ensures high purity. Catalytic DMAP (4-dimethylaminopyridine) can accelerate the carbamate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, serum concentration) or compound purity. To address this:

- Perform orthogonal purity assays (HPLC, elemental analysis) and confirm batch-to-batch consistency .

- Replicate studies under standardized conditions (e.g., ATCC cell lines, serum-free media) to isolate compound effects.

- Use dose-response curves (IC50/EC50) with positive controls (e.g., known kinase inhibitors) to validate activity .

Q. What advanced spectroscopic and computational methods are essential for elucidating the stereochemical configuration of this compound?

- Answer :

- 2D NMR (NOESY, HSQC) : Correlates proton-proton spatial relationships to confirm pyrrolidine ring conformation and substituent orientation .

- X-ray crystallography : Resolves absolute stereochemistry; requires high-quality single crystals grown via vapor diffusion (e.g., methanol/chloroform) .

- DFT (Density Functional Theory) : Predicts stable conformers and compares calculated vs. experimental NMR chemical shifts to validate structures .

Q. How can in silico modeling predict the pharmacokinetic and binding properties of this compound?

- Answer :

- Molecular docking (AutoDock Vina, Schrödinger) : Screens against target proteins (e.g., GPCRs, kinases) using crystal structures from the PDB. Adjust protonation states (e.g., hydrochloride dissociation) to reflect physiological pH .

- ADMET prediction (SwissADME, pkCSM) : Estimates logP (lipophilicity), BBB permeability, and CYP450 metabolism. Validate with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.